

Spectroscopic Profile of 1-(2-Amino-6-methylphenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Amino-6-methylphenyl)ethanone

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2-Amino-6-methylphenyl)ethanone**, also known as 2'-Amino-6'-methylacetophenone. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this important chemical intermediate in research and development settings. While experimental spectral data for this specific compound is not readily available in public spectroscopic databases, this guide furnishes detailed experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Chemical Structure and Properties

- IUPAC Name: **1-(2-Amino-6-methylphenyl)ethanone**
- Synonyms: 2'-Amino-6'-methylacetophenone
- CAS Number: 4127-56-4[1]
- Molecular Formula: C₉H₁₁NO[1]
- Molecular Weight: 149.19 g/mol [1]

Spectroscopic Data Summary

As of the latest literature review, publicly accessible, experimentally-derived NMR, IR, and MS spectra for **1-(2-Amino-6-methylphenyl)ethanone** are limited. The data that would be expected from such analyses are summarized in the tables below, based on the known structure of the molecule. Researchers are advised to acquire experimental data on their synthesized or procured samples for definitive characterization.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1-7.3	m	1H	Ar-H
~6.6-6.8	m	2H	Ar-H
~4.5-5.5 (broad)	s	2H	-NH ₂
~2.5	s	3H	-C(O)CH ₃
~2.3	s	3H	Ar-CH ₃

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~200	C=O
~150	C-NH ₂
~138	C-CH ₃
~130-135	Ar-C (quaternary)
~115-125	Ar-CH
~25-30	-C(O)CH ₃
~20-25	Ar-CH ₃

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium	N-H stretch (asymmetric & symmetric)
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1660-1690	Strong	C=O stretch (ketone)
1600-1450	Medium	Aromatic C=C stretch
1360	Medium	CH ₃ bend

Table 4: Mass Spectrometry Data

m/z Ratio	Interpretation
149	[M] ⁺ (Molecular ion)
134	[M - CH ₃] ⁺
106	[M - C(O)CH ₃] ⁺
91	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for small organic molecules like **1-(2-Amino-6-methylphenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 300 MHz or higher.

Sample Preparation:

- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 ; Dimethyl sulfoxide-d₆, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Typically 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Typically 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 or more, due to the low natural abundance of ^{13}C .

- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific, Shimadzu).

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty, clean ATR crystal should be collected prior to the sample scan.

Data Processing:

- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Identify and label the significant absorption bands.
- Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Introduction:

- Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
- Gas Chromatography (GC-MS): The sample is dissolved in a volatile solvent and injected into a gas chromatograph, which separates the components before they enter the mass spectrometer.

Electron Ionization (EI) Parameters:

- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 40-400.

Data Analysis:

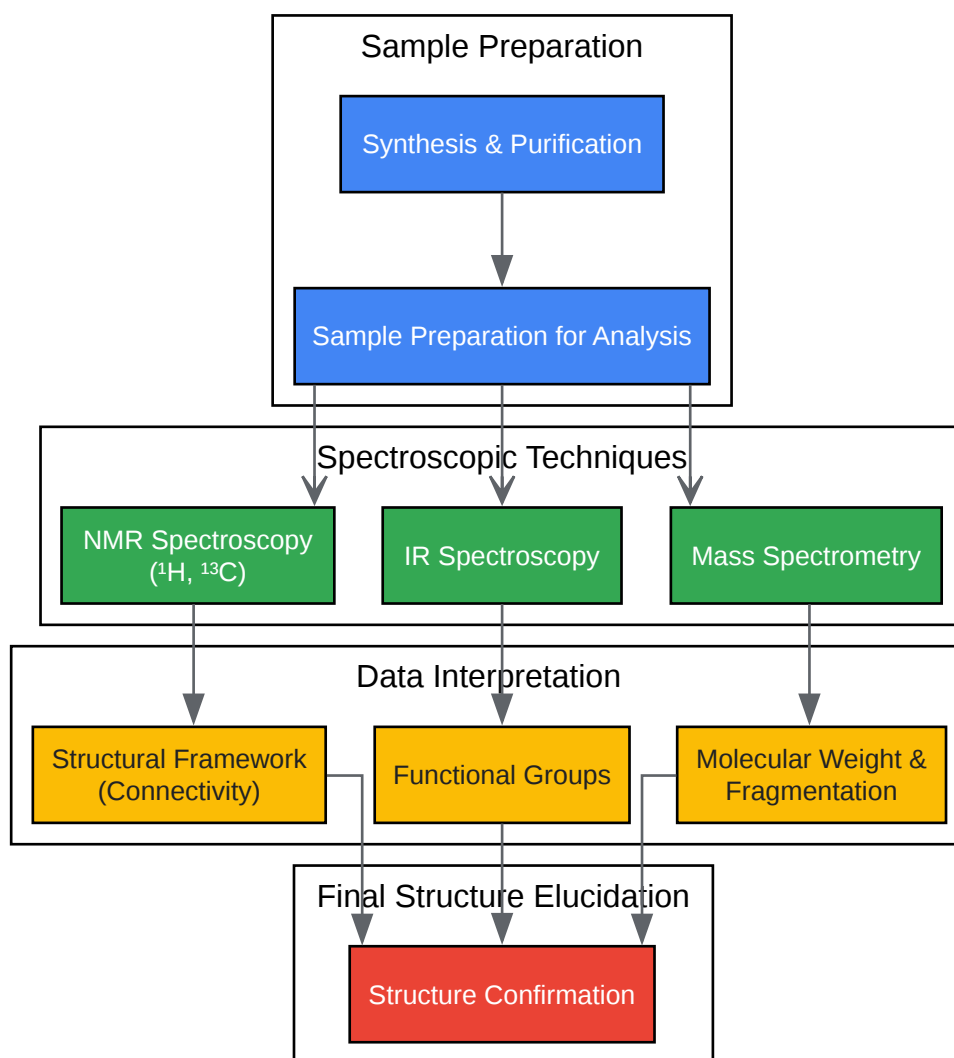
- Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.

- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Compare the obtained spectrum with spectral libraries for potential matches.

Workflow and Visualization

The logical flow of spectroscopic analysis for the characterization of a small organic molecule like **1-(2-Amino-6-methylphenyl)ethanone** is depicted in the following diagram.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of an organic compound.

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References

- 1. 1-(2-Amino-6-methylphenyl)ethanone | C₉H₁₁NO | CID 14202257 - PubChem [pubchem.ncbi.nlm.nih.gov]
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